molecular formula C14H9BrClNO4S2 B1451195 4-Bromo-1-phenylsulfonyl-3-chlorosulfonylindol CAS No. 1027069-88-0

4-Bromo-1-phenylsulfonyl-3-chlorosulfonylindol

Cat. No. B1451195
CAS RN: 1027069-88-0
M. Wt: 434.7 g/mol
InChI Key: AJFZJGPPJQFPAU-UHFFFAOYSA-N
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Description

4-Bromo-1-phenylsulfonyl-3-chlorosulfonylindol is a compound with the molecular formula C14H9BrClNO4S2 and a molecular weight of 434.7 g/mol. It is a specialty product for proteomics research applications .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-1-phenylsulfonyl-3-chlorosulfonylindol, such as its melting point, boiling point, and density, are not provided in the search results .

Scientific Research Applications

  • Synthesis and Biological Potential :

    • New oxazolone derivatives have been synthesized using compounds including 4-X-phenylsulfonyl, with evaluations of their cytotoxicity and antimicrobial activity (Rosca, 2020).
  • Chemical Derivatization :

    • Novel arylsulfonylthiophene and furan-2-sulfonamides were prepared from arylsulfonyl heterocycles, with a focus on their chemical transformations and potential applications (Hartman & Halczenko, 1990).
  • Chemical Reactions and Synthesis :

    • Studies on the reaction of 3-bromo-2-(tert-butylsulfonyl)-1-propene with various electrophiles, highlighting its utility as a versatile multi-coupling reagent in chemical synthesis (Auvray, Knochel, & Normant, 1985).
  • Cycloaddition Reactions :

    • Investigations into the Diels-Alder reaction of 1-phenylsulfonyl-3,3,3-trifluoropropyne with 1,3-dienes, demonstrating the formation of cycloadducts (Hu et al., 1994).
  • Antibacterial Studies :

    • Synthesis and antibacterial study of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, highlighting their moderate to significant antibacterial activity (Khalid et al., 2016).
  • Stereochemistry in Synthesis :

    • Diastereoselective addition of 2-phenylsulfonyl-substituted allylic bromides to aldehydes, allowing for control of stereochemistry in acyclic compounds (Auvray, Knochel, & Normant, 1986).

properties

IUPAC Name

1-(benzenesulfonyl)-4-bromoindole-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrClNO4S2/c15-11-7-4-8-12-14(11)13(22(16,18)19)9-17(12)23(20,21)10-5-2-1-3-6-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJFZJGPPJQFPAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC=C3Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrClNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30673963
Record name 1-(Benzenesulfonyl)-4-bromo-1H-indole-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1027069-88-0
Record name 1-(Benzenesulfonyl)-4-bromo-1H-indole-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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